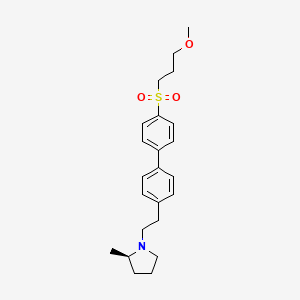

APD-916

Description

Properties

CAS No. |

1021169-11-8 |

|---|---|

Molecular Formula |

C23H31NO3S |

Molecular Weight |

401.6 g/mol |

IUPAC Name |

(2R)-1-[2-[4-[4-(3-methoxypropylsulfonyl)phenyl]phenyl]ethyl]-2-methylpyrrolidine |

InChI |

InChI=1S/C23H31NO3S/c1-19-5-3-15-24(19)16-14-20-6-8-21(9-7-20)22-10-12-23(13-11-22)28(25,26)18-4-17-27-2/h6-13,19H,3-5,14-18H2,1-2H3/t19-/m1/s1 |

InChI Key |

ADRZQEOBUFIYAZ-LJQANCHMSA-N |

Isomeric SMILES |

C[C@@H]1CCCN1CCC2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)CCCOC |

Canonical SMILES |

CC1CCCN1CCC2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)CCCOC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of APD-916

For Researchers, Scientists, and Drug Development Professionals

Abstract

APD-916 is a potent and selective antagonist of the histamine H3 receptor (H3R), a G protein-coupled receptor predominantly expressed in the central nervous system. As an H3R antagonist, this compound modulates the release of histamine and other key neurotransmitters, leading to a pro-cognitive and wakefulness-promoting profile. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, downstream signaling pathways, and the experimental methodologies used for its characterization. While specific quantitative data for this compound's binding affinity and functional potency from its primary publication were not publicly accessible, this guide outlines the standard assays used for such determinations.

Core Mechanism of Action: Histamine H3 Receptor Antagonism

The primary mechanism of action of this compound is its activity as an antagonist at the histamine H3 receptor. The H3 receptor functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. Additionally, H3 receptors act as heteroreceptors on non-histaminergic neurons, modulating the release of other important neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.

By antagonizing the H3 receptor, this compound blocks the inhibitory effect of histamine on these neurons. This leads to an increased release of histamine and other neurotransmitters in key brain regions associated with arousal, cognition, and wakefulness, such as the cerebral cortex and hippocampus. This enhanced neurotransmission is believed to be the basis for the observed pharmacological effects of this compound, including its potential to treat conditions like excessive daytime sleepiness.

Signaling Pathways Modulated by this compound

The histamine H3 receptor is constitutively active, meaning it can signal in the absence of an agonist. This compound, as an antagonist, may also exhibit inverse agonist properties by reducing this basal signaling activity. H3R primarily couples to the Gαi/o subunit of heterotrimeric G proteins.

Canonical Gαi/o Signaling Pathway

Antagonism of the canonical H3R signaling pathway by this compound results in the following downstream effects:

-

Inhibition of Adenylyl Cyclase: this compound blocks the H3R-mediated inhibition of adenylyl cyclase.

-

Increased cAMP Levels: The disinhibition of adenylyl cyclase leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Activation of Protein Kinase A (PKA): Elevated cAMP levels activate PKA, which in turn phosphorylates various downstream targets, ultimately leading to increased neurotransmitter release.

Modulation of the Akt-GSK3β Signaling Pathway

Recent studies have indicated that the H3 receptor can form complexes with other receptors, such as the dopamine D2 receptor (D2R). Co-activation of H3R and D2R has been shown to modulate the Akt-glycogen synthase kinase 3 beta (GSK3β) signaling pathway in a β-arrestin 2-dependent manner. As an H3R antagonist, this compound could potentially influence this pathway, which is implicated in various neuropsychiatric disorders.

Quantitative Data

Specific quantitative data for this compound, such as its binding affinity (Ki) and functional potency (IC50/EC50), are expected to be detailed in the primary publication by Semple et al. (2012), "Identification of biaryl sulfone derivatives as antagonists of the histamine H₃ receptor: discovery of (R)-1-(2-(4'-(3-methoxypropylsulfonyl)biphenyl-4-yl)ethyl)-2-methylpyrrolidine (APD916)" in Bioorganic & Medicinal Chemistry Letters. Unfortunately, access to the full text and the specific values within was not available. For illustrative purposes, the following table outlines how such data would be presented.

| Parameter | Value | Assay Type | Species | Reference |

| Ki | Data not available | Radioligand Binding Assay | Human | Semple et al., 2012 |

| IC50 | Data not available | Functional Assay (e.g., cAMP) | Human | Semple et al., 2012 |

| EC50 | Data not available | Functional Assay (e.g., GTPγS) | Human | Semple et al., 2012 |

Experimental Protocols

The characterization of this compound as a histamine H3 receptor antagonist would involve a series of standardized in vitro assays.

Histamine H3 Receptor Binding Assay (Radioligand Competition)

This assay determines the binding affinity (Ki) of this compound for the H3 receptor.

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing the human H3 receptor (e.g., HEK293 or CHO cells) are prepared.

-

Incubation: The cell membranes are incubated with a radiolabeled H3 receptor ligand (e.g., [³H]Nα-methylhistamine) and varying concentrations of this compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays

Functional assays are employed to determine the potency of this compound in modulating H3 receptor activity, typically by measuring downstream signaling events.

This assay measures the ability of this compound to block the agonist-induced inhibition of cAMP production.

Methodology:

-

Cell Culture: Cells expressing the human H3 receptor are cultured in multi-well plates.

-

Pre-treatment: Cells are pre-treated with varying concentrations of this compound.

-

Stimulation: The cells are then stimulated with an H3 receptor agonist (e.g., histamine or R-α-methylhistamine) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate adenylyl cyclase and enhance the signal window).

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: The data are plotted to determine the IC50 value of this compound for the inhibition of the agonist response.

This assay directly measures the activation of G proteins following receptor stimulation.

Methodology:

-

Incubation: H3R-expressing cell membranes are incubated with varying concentrations of this compound and a sub-maximal concentration of an H3R agonist in the presence of [³⁵S]GTPγS.

-

Binding: Activated G proteins exchange GDP for [³⁵S]GTPγS.

-

Separation and Detection: The reaction is terminated, and the amount of membrane-bound [³⁵S]GTPγS is quantified by scintillation counting.

-

Data Analysis: The ability of this compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding is used to determine its functional potency (IC50).

Conclusion

This compound is a histamine H3 receptor antagonist that exerts its effects by blocking the inhibitory control of the H3 receptor on neurotransmitter release. This leads to an increase in the levels of histamine and other pro-cognitive neurotransmitters in the brain. The primary mechanism involves the modulation of the Gαi/o-cAMP signaling pathway. Further research into its interaction with other receptor systems, such as the dopamine D2 receptor, may reveal additional complexities in its mechanism of action. The experimental protocols outlined in this guide provide a framework for the comprehensive in vitro characterization of this compound and similar compounds targeting the histamine H3 receptor.

APD-916: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the target identification and validation for APD-916, a potent and selective antagonist/inverse agonist of the Histamine H3 Receptor (H3R). Developed by Arena Pharmaceuticals, this compound was investigated for the treatment of narcolepsy and excessive daytime sleepiness. This document details the pharmacological profile of this compound, the critical role of the H3R in neuromodulation, the experimental protocols used for its characterization, and the associated signaling pathways. All data is presented to facilitate understanding and further research in the field of H3R-targeted therapeutics.

Introduction: The Therapeutic Rationale for this compound

This compound, chemically identified as (R)-1-(2-(4′-(3-methoxypropylsulfonyl)biphenyl-4-yl)ethyl)-2-methylpyrrolidine, is a novel biaryl sulfone derivative designed to modulate the histaminergic system in the central nervous system (CNS). The primary therapeutic target of this compound is the Histamine H3 Receptor (H3R), a key regulator of neurotransmitter release.

The H3R functions as a presynaptic autoreceptor on histaminergic neurons, where its activation inhibits the synthesis and release of histamine.[1][2] By blocking this receptor, an antagonist or inverse agonist like this compound effectively disinhibits the histaminergic system, leading to increased levels of histamine in the brain.[1] Elevated neuronal histamine enhances wakefulness and cognitive processes through its action on post-synaptic H1 and H2 receptors, providing a strong rationale for developing H3R antagonists for disorders such as narcolepsy.[2][3] Clinical development of this compound was initiated with a Phase 1 trial (NCT01093508) to assess its safety and pharmacokinetics.

Target Identification and Validation: The Histamine H3 Receptor

The Histamine H3 Receptor was identified as the molecular target for this compound based on its established role in regulating the sleep-wake cycle.

-

Expression Profile: H3Rs are predominantly expressed in the CNS, with high densities in brain regions associated with cognition and arousal, including the basal ganglia, hippocampus, and cerebral cortex.[3]

-

Mechanism of Action: The H3R is a G protein-coupled receptor (GPCR) that couples to the Gαi/o subunit.[4][5] Activation of the H3R leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[5][6][7] This signaling cascade ultimately inhibits the release of histamine and other key neurotransmitters like acetylcholine, dopamine, and serotonin.[1][3]

-

Therapeutic Validation: The therapeutic potential of targeting the H3R is validated by the clinical success of Pitolisant, the first H3R antagonist/inverse agonist approved for the treatment of narcolepsy.[2] By antagonizing the H3R, compounds like this compound are expected to increase neurotransmitter release, promoting wakefulness and vigilance.

Quantitative Pharmacology

While the specific in vitro pharmacological data for this compound is not publicly available, the following tables represent typical quantitative data for a potent and selective H3R antagonist/inverse agonist, based on established assays in the field.

Table 1: In Vitro Receptor Binding Affinity Data is representative for a potent H3R antagonist and is for illustrative purposes.

| Radioligand | Target | Cell Line | Assay Type | This compound Kᵢ (nM) |

| [³H]-N-α-methylhistamine | Human H3R | HEK-293 | Radioligand Displacement | < 10 |

| [³H]-Pyrilamine | Human H1R | CHO-K1 | Radioligand Displacement | > 1000 |

| [³H]-Tiotidine | Human H2R | CHO-K1 | Radioligand Displacement | > 1000 |

| [³H]-JNJ 7777120 | Human H4R | HEK-293 | Radioligand Displacement | > 1000 |

Table 2: In Vitro Functional Activity Data is representative for a potent H3R inverse agonist and is for illustrative purposes.

| Assay Type | Target | Cell Line | Functional Readout | This compound IC₅₀ (nM) | Mode of Action |

| [³⁵S]GTPγS Binding | Human H3R | HEK-293 | G-protein activation | < 20 | Inverse Agonist |

| cAMP Accumulation | Human H3R | CHO-K1 | cAMP level modulation | < 20 | Inverse Agonist |

Detailed Experimental Protocols

The characterization of H3R antagonists like this compound relies on standardized in vitro assays to determine binding affinity and functional potency.

H3 Receptor Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the H3R by measuring its ability to displace a known radiolabeled ligand.

-

Materials:

-

Membranes: Cell membranes prepared from HEK-293 cells stably expressing the recombinant human Histamine H3 Receptor.

-

Radioligand: [³H]-N-α-methylhistamine ([³H]NAMH), a selective H3R agonist.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: 10 µM Clobenpropit or another high-affinity H3R ligand.

-

Instrumentation: Scintillation counter.

-

-

Protocol:

-

Cell membranes (15-20 µg protein) are incubated in assay buffer with a fixed concentration of [³H]NAMH (e.g., 1-2 nM).

-

Increasing concentrations of the test compound (this compound) are added to compete for binding to the receptor.

-

The mixture is incubated for 2 hours at 25°C to reach equilibrium.

-

The reaction is terminated by rapid filtration through a GF/C filter plate, separating bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data is analyzed using non-linear regression to calculate the IC₅₀, which is then converted to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation.

-

H3 Receptor Functional Assay ([³⁵S]GTPγS Binding)

This assay measures the functional activity of a compound by quantifying its effect on G-protein activation, a direct downstream consequence of receptor activation. For inverse agonists, this assay measures the reduction in basal (constitutive) receptor activity.

-

Materials:

-

Membranes: Cell membranes from HEK-293 or CHO-K1 cells expressing the human H3R.

-

Radioligand: [³⁵S]GTPγS.

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

GDP: Guanosine diphosphate, to maintain G-proteins in an inactive state.

-

Instrumentation: Scintillation counter.

-

-

Protocol:

-

H3R-expressing membranes (5-10 µg) are pre-incubated with increasing concentrations of the test compound (this compound) in assay buffer containing GDP (e.g., 10 µM).

-

The reaction is initiated by the addition of [³⁵S]GTPγS (e.g., 0.1 nM).

-

The mixture is incubated at 30°C for 30-60 minutes, allowing for the exchange of GDP for [³⁵S]GTPγS on activated G-proteins.

-

The assay is terminated by rapid filtration.

-

The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

Data is plotted as a dose-response curve to determine the IC₅₀ and the degree of inhibition of basal signaling, confirming inverse agonist activity.

-

Visualizations: Pathways and Workflows

Histamine H3 Receptor Signaling Pathway

The H3R is a canonical Gαi/o-coupled receptor. As an inverse agonist, this compound binds to the receptor and stabilizes it in an inactive conformation, preventing basal signaling and increasing neuronal excitability by blocking the inhibitory pathway.

Experimental Workflow for In Vitro Characterization

The process for characterizing a novel H3R antagonist involves a tiered screening approach, moving from high-throughput binding assays to more complex functional and selectivity assays.

Conclusion

This compound is a selective Histamine H3 Receptor antagonist/inverse agonist developed as a potential treatment for narcolepsy. Its mechanism of action is based on the well-validated principle of enhancing central histaminergic tone by blocking the inhibitory H3 autoreceptor. The target identification rests on the crucial role of the H3R in modulating wakefulness and cognition. While specific quantitative data for this compound remains proprietary, the established protocols for radioligand binding and functional GTPγS assays provide a clear framework for its pharmacological characterization. The diagrams presented illustrate the core signaling pathway and a logical workflow for the identification and validation of similar H3R-targeted compounds, underscoring the systematic approach required in modern drug discovery.

References

- 1. What are H3 receptor antagonists and how do they work? [synapse.patsnap.com]

- 2. How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]

- 3. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]

- 5. Histamine H3 Receptor Isoforms: Insights from Alternative Splicing to Functional Complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]

APD-916 In Vitro Binding Affinity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

APD-916 is a potent and selective antagonist of the histamine H3 receptor.[1] Developed by Arena Pharmaceuticals, this compound has been investigated for its potential therapeutic effects, particularly in the context of disorders related to wakefulness. This technical guide provides a comprehensive overview of the in vitro binding affinity of this compound, including available data, relevant experimental protocols, and the associated signaling pathways.

Quantitative Binding Affinity Data

While the primary research article detailing the initial discovery and characterization of this compound, "Identification of biaryl sulfone derivatives as antagonists of the histamine H₃ receptor: discovery of (R)-1-(2-(4'-(3-methoxypropylsulfonyl)biphenyl-4-yl)ethyl)-2-methylpyrrolidine (APD916)," was published in Bioorganic & Medicinal Chemistry Letters, specific quantitative in vitro binding affinity data such as Ki or IC50 values are not publicly available in the retrieved search results. This information is crucial for a complete understanding of the compound's potency and selectivity.

Table 1: Summary of In Vitro Binding Affinity Data for this compound (Data Not Available)

| Target | Assay Type | Radioligand | Cell Line | Ki (nM) | IC50 (nM) | Reference |

| Human Histamine H3 Receptor | Radioligand Binding | Data Not Available | Data Not Available | Data Not Available | Data Not Available | [2][3] |

Note: Despite extensive searches, the specific quantitative binding affinity values for this compound could not be located in publicly accessible literature.

Experimental Protocols

Detailed experimental protocols specific to the in vitro characterization of this compound are contained within the primary publication which is not publicly available. However, based on standard methodologies for assessing histamine H3 receptor antagonists, the following outlines the likely experimental procedures employed.

Radioligand Binding Assay (General Protocol)

This assay is designed to determine the binding affinity of a test compound (this compound) to the histamine H3 receptor by measuring the displacement of a radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes prepared from cells recombinantly expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A tritiated H3 receptor antagonist, such as [3H]-Nα-methylhistamine.

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: Typically a Tris-HCl or HEPES-based buffer containing divalent cations (e.g., MgCl2 or CaCl2).

-

Filtration System: A cell harvester and glass fiber filters to separate bound from unbound radioligand.

-

Scintillation Counter: To measure the radioactivity retained on the filters.

Workflow:

-

Incubation: Cell membranes, radioligand, and varying concentrations of this compound are incubated together in the assay buffer. A parallel incubation without the test compound serves as the control for total binding, and another with an excess of a non-labeled known H3 antagonist is used to determine non-specific binding.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation (General Protocol)

As the histamine H3 receptor is a Gi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist like this compound would block this effect.

Materials:

-

Cell Line: A cell line expressing the human histamine H3 receptor (e.g., CHO-K1).

-

H3 Receptor Agonist: A known H3 agonist such as (R)-α-methylhistamine.

-

Test Compound: this compound at various concentrations.

-

cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, ELISA, or AlphaScreen).

Workflow:

-

Cell Plating: Cells are seeded into microplates and allowed to adhere overnight.

-

Pre-incubation with Antagonist: Cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: An H3 receptor agonist is added to the wells to stimulate the receptor and induce a decrease in cAMP levels.

-

Cell Lysis and cAMP Measurement: After incubation with the agonist, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit.

-

Data Analysis: The ability of this compound to reverse the agonist-induced decrease in cAMP is quantified. The IC50 value is determined by plotting the cAMP levels against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.

References

APD-916: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

APD-916, also known as ABBV-916, is an investigational humanized monoclonal antibody developed for the treatment of early Alzheimer's disease. It specifically targets the N-terminal truncated and pyroglutamate-modified form of amyloid-beta (AβpE3-42), a key component of amyloid plaques in the brain.[1] The therapeutic rationale behind this compound is that by targeting this specific, aggregated form of Aβ, it can promote the clearance of existing plaques and potentially slow the progression of Alzheimer's disease.

This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, based on preclinical studies and clinical trial findings. It is important to note that in July 2024, AbbVie announced the discontinuation of the development of ABBV-916 as a monotherapy.[1] This decision was based on an interim analysis of a Phase 2 study which indicated that the efficacy and safety profile of ABBV-916 was not sufficiently differentiated from other approved and emerging therapies for Alzheimer's disease.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in both preclinical animal models and human clinical trials. The available data provides insights into its absorption, distribution, and elimination.

Preclinical Pharmacokinetics

Quantitative pharmacokinetic data from preclinical studies in animal models are limited in the public domain. However, a key study in APPPS1-21 transgenic mice provided some insights into its central nervous system (CNS) penetration and target engagement.

Table 1: Preclinical Target Occupancy of this compound in APPPS1-21 Mice

| Dose (Single IV) | Target Occupancy |

| 25 mg/kg | 66% |

| 50 mg/kg | 90% |

Data from Liao et al., 2025.

Clinical Pharmacokinetics

Data from the Phase 2 HARBOR clinical trial (NCT05291234) provided preliminary pharmacokinetic parameters in adult participants with early Alzheimer's disease. The study involved intravenous (IV) administration of this compound once every four weeks.[2]

Table 2: Summary of Clinical Pharmacokinetic Properties of this compound

| Parameter | Finding |

| Dose Proportionality | Pharmacokinetics were reported to be dose-proportional in the range of 10 to 900 mg. |

| CSF Penetration | Cerebrospinal fluid (CSF) concentrations of this compound reached approximately 0.25% of serum levels. |

Data presented at the Alzheimer's Association International Conference (AAIC) in July 2025.

While the clinical trial protocol for NCT05291234 indicates that standard pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and elimination half-life (t1/2) were to be determined, specific values have not been publicly released.

Pharmacodynamics

The pharmacodynamic effects of this compound are centered on its ability to engage its target, AβpE3-42, and elicit a biological response, namely the clearance of amyloid plaques.

Preclinical Pharmacodynamics

Preclinical studies in the APPPS1-21 mouse model of Alzheimer's disease demonstrated the in vivo pharmacodynamic activity of the murine surrogate of this compound.

Table 3: Preclinical Pharmacodynamic Effects of this compound in APPPS1-21 Mice

| Effect | Observation |

| Microglial Recruitment | Rapidly recruited microglia to amyloid plaques. |

| Plaque Clearance | Promoted the clearance of amyloid plaques. |

| Plaque Growth Inhibition | Inhibited the growth of existing plaques. |

| Safety | Did not cause microhemorrhages in this animal model. |

Data from Liao et al., 2025.

Clinical Pharmacodynamics

The primary pharmacodynamic endpoint in the Phase 2 HARBOR study was the change in brain amyloid plaque levels, as measured by positron emission tomography (PET).

Table 4: Clinical Pharmacodynamic Effects of this compound in Early Alzheimer's Disease

| Dose | Efficacy |

| All doses | Demonstrated a reduction in brain amyloid levels. |

| ≥300 mg | Over 54% of participants achieved amyloid negativity by 6 months. |

Data presented at the Alzheimer's Association International Conference (AAIC) in July 2025.

The most frequently reported adverse events in the clinical trial were Amyloid-Related Imaging Abnormalities-Edema (ARIA-E), Amyloid-Related Imaging Abnormalities-Hemorrhage (ARIA-H), headache, and urinary tract infection.

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not fully available in the public domain. However, based on the published research, the following methodologies were employed.

Preclinical Study Methodology (Liao et al., 2025)

-

Animal Model: APPPS1-21 transgenic mice, which develop amyloid plaques.

-

Antibody Administration: The murine version of this compound was administered to the mice.

-

Microglial Recruitment Assay: The recruitment of microglia to amyloid plaques was likely assessed using immunohistochemistry or in vivo two-photon imaging, which allows for the visualization of fluorescently labeled microglia and amyloid plaques in the brains of living mice.

-

Plaque Clearance and Growth Inhibition: Changes in amyloid plaque size and density were likely quantified using imaging techniques such as histology with specific amyloid-binding dyes (e.g., Thioflavin S) or in vivo imaging over time.

-

Microhemorrhage Assessment: Brain tissue sections were likely stained with markers for blood products (e.g., Prussian blue for hemosiderin) to detect the presence of microhemorrhages.

-

Target Occupancy: The percentage of AβpE3-42 target engagement was likely determined ex vivo by measuring the amount of this compound bound to brain tissue relative to the total amount of target present.

Clinical Study Methodology (NCT05291234)

-

Study Design: A randomized, double-blind, placebo-controlled, two-stage (multiple ascending dose and proof-of-concept) study.

-

Patient Population: Adult participants (aged 50-90 years) with early-stage Alzheimer's disease.

-

Drug Administration: Intravenous (IV) infusion of this compound or placebo once every four weeks.

-

Pharmacokinetic Sampling: Blood samples were collected at various time points to determine serum concentrations of this compound. Cerebrospinal fluid (CSF) samples were also collected to assess CNS penetration. The specific bioanalytical method used (e.g., ELISA) has not been detailed.

-

Pharmacodynamic Assessment: Brain amyloid plaque levels were assessed at baseline and at specified follow-up times using amyloid PET imaging. The change in amyloid levels was quantified to evaluate the drug's effect.

-

Safety Monitoring: Participants were monitored for adverse events, including regular brain MRI scans to detect Amyloid-Related Imaging Abnormalities (ARIA).

Visualizations

Signaling Pathway

Caption: Proposed mechanism of action for this compound.

Experimental Workflow

Caption: General experimental workflow for this compound development.

Conclusion

This compound (ABBV-916) is a monoclonal antibody that effectively targets a modified, pathogenic form of amyloid-beta, leading to the recruitment of microglia and subsequent clearance of amyloid plaques in preclinical models. Early clinical data from the Phase 2 HARBOR study confirmed its amyloid-lowering effects in patients with early Alzheimer's disease. The pharmacokinetic profile showed dose-proportionality and limited, but present, penetration into the central nervous system. However, the development of this compound as a monotherapy has been discontinued as its overall risk-benefit profile was not considered sufficiently differentiated from other therapies in the evolving landscape of Alzheimer's disease treatment. The data and methodologies outlined in this guide provide a summary of the publicly available scientific information on this investigational compound.

References

The Landscape of APD-916: A Technical Guide to its Homologous and Analogous Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

APD-916, a potent and selective histamine H3 receptor inverse agonist, represents a significant advancement in the pursuit of treatments for neurological disorders characterized by excessive daytime sleepiness. Its unique chemical scaffold, featuring a phenethyl-R-2-methylpyrrolidine core linked to a biphenylsulfone moiety, has spurred the development of a diverse array of structurally similar and functionally related compounds. This technical guide provides an in-depth analysis of this compound's homologous and analogous compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and the scientific processes behind its evaluation.

Introduction to this compound and the Histamine H3 Receptor

The histamine H3 receptor, predominantly expressed in the central nervous system, acts as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other key neurotransmitters such as acetylcholine, norepinephrine, and dopamine. This regulatory role makes it a compelling target for therapeutic intervention in a range of neurological and psychiatric conditions. This compound emerged from a research program aimed at developing H3 receptor antagonists for the treatment of narcolepsy and other disorders of hypersomnolence.[1][2] Its development involved the strategic modification of an initial series of biphenylsulfonamide compounds, where the sulfonamide linker was replaced by a more stable sulfone group, leading to improved pharmacokinetic properties.[3]

This compound: Homologous and Analogous Compounds

The exploration of chemical space around this compound has led to the identification of numerous homologous and analogous compounds. For the purpose of this guide:

-

Homologous Compounds: Are defined as those sharing the same core scaffold as this compound (phenethyl-R-2-methylpyrrolidine and biphenylsulfone) with systematic variations in substituents.

-

Analogous Compounds: Are defined as compounds that also target the histamine H3 receptor but possess distinct chemical scaffolds.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities and, where available, functional activities of this compound and a selection of its homologous and analogous compounds at the human histamine H3 receptor.

Table 1: Homologous Compounds of this compound

| Compound ID | R1 (Pyrrolidine) | R2 (Biphenyl Linker) | R3 (Sulfone Substituent) | hH3R Ki (nM) | Functional Activity |

| This compound | (R)-2-methyl | ethyl | 3-methoxypropyl | 1.4 | Inverse Agonist |

| Compound 4e | (R)-2-methyl | ethyl | 4-fluorophenyl | 3.2 | Inverse Agonist |

| Analog 1 | (R)-2-methyl | ethyl | Propyl | 5.6 | Antagonist |

| Analog 2 | (S)-2-methyl | ethyl | 3-methoxypropyl | 25.7 | Antagonist |

Table 2: Analogous Compounds of this compound

| Compound Name | Chemical Class | hH3R Ki (nM) | Functional Activity |

| Pitolisant | Atypical antipsychotic | 0.16 | Inverse Agonist |

| Ciproxifan | Imidazole-based | 9.2 | Antagonist/Inverse Agonist |

| PF-03654746 | Cyclobutanecarboxamide | 1.2 | Antagonist |

| JNJ-39220675 | Aryloxypyridine amide | 1.4 | Antagonist |

Signaling Pathways and Experimental Workflows

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, or due to its constitutive activity, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Inverse agonists like this compound bind to the receptor and stabilize it in an inactive conformation, thereby reducing the basal level of signaling.

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Workflow for H3 Receptor Inverse Agonist Discovery

The discovery and characterization of novel H3 receptor inverse agonists typically follow a structured workflow, beginning with high-throughput screening and culminating in in vivo efficacy studies.

Caption: Drug Discovery Workflow for H3R Inverse Agonists.

Experimental Protocols

Histamine H3 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the histamine H3 receptor.

Materials:

-

HEK293 cells stably expressing the human histamine H3 receptor.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Radioligand: [3H]-N-α-methylhistamine (specific activity ~80 Ci/mmol).

-

Non-specific binding control: 10 µM unlabeled histamine.

-

Test compounds dissolved in DMSO.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293-hH3R cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer, 25 µL of test compound dilution (or vehicle for total binding, or 10 µM histamine for non-specific binding), and 25 µL of [3H]-N-α-methylhistamine (final concentration ~1 nM).

-

Initiate the binding reaction by adding 150 µL of the membrane preparation (containing 10-20 µg of protein).

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold assay buffer.

-

Place the filters in scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Wakefulness Study in Rodents

This protocol outlines a method to assess the wake-promoting effects of test compounds in rats using electroencephalography (EEG) and electromyography (EMG).

Materials:

-

Adult male Wistar rats (250-300 g).

-

Surgical instruments for implantation of EEG and EMG electrodes.

-

EEG/EMG recording system.

-

Test compound (e.g., this compound) and vehicle.

-

Oral gavage needles.

Procedure:

-

Surgical Implantation:

-

Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane).

-

Secure the animal in a stereotaxic frame.

-

Implant stainless steel screw electrodes into the skull over the frontal and parietal cortices for EEG recording.

-

Implant wire electrodes into the nuchal muscles for EMG recording.

-

Secure the electrode assembly to the skull with dental cement.

-

Allow the animals to recover for at least 7 days post-surgery.

-

-

Habituation and Baseline Recording:

-

Individually house the rats in recording chambers and connect them to the EEG/EMG recording system via a tether and commutator.

-

Allow the animals to habituate to the recording conditions for at least 48 hours.

-

Record baseline EEG/EMG data for 24 hours to establish normal sleep-wake patterns.

-

-

Drug Administration and Recording:

-

On the test day, administer the test compound or vehicle by oral gavage at the beginning of the light phase (the normal sleep period for rodents).

-

Record EEG/EMG data continuously for at least 6 hours post-dosing.

-

-

Data Analysis:

-

Manually or automatically score the EEG/EMG recordings into 10-second epochs of wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.

-

Calculate the total time spent in each state for each hour post-dosing.

-

Compare the effects of the test compound to the vehicle control using appropriate statistical analysis (e.g., ANOVA). An increase in the time spent in wakefulness is indicative of a wake-promoting effect.

-

Conclusion

This compound and its related compounds represent a promising class of therapeutics for disorders of excessive sleepiness. The continued exploration of the structure-activity relationships within the phenethyl-pyrrolidine and biphenylsulfone scaffold, as well as the investigation of novel, structurally distinct H3 receptor inverse agonists, will undoubtedly lead to the development of even more effective and safer medications. The experimental protocols and workflows detailed in this guide provide a framework for the continued research and development in this important therapeutic area.

References

- 1. Discovery of two clinical histamine H(3) receptor antagonists: trans-N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide (PF-03654746) and trans-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2-methylpropyl)cyclobutanecarboxamide (PF-03654764) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploration of structure-activity relationships for dual serotonin transporter reuptake inhibitors-histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of biaryl sulfone derivatives as antagonists of the histamine H₃ receptor: discovery of (R)-1-(2-(4'-(3-methoxypropylsulfonyl)biphenyl-4-yl)ethyl)-2-methylpyrrolidine (APD916) - PubMed [pubmed.ncbi.nlm.nih.gov]

APD-916 literature review and existing research

An In-depth Technical Review of APD-916 (ABBV-916): Preclinical and Clinical Research

This compound, now known as ABBV-916, is an investigational humanized monoclonal antibody of the IgG1 subclass developed for the treatment of early Alzheimer's disease. This technical guide provides a comprehensive review of the existing literature and research on ABBV-916, including its mechanism of action, preclinical findings, and clinical trial data. The development of ABBV-916 as a monotherapy has been discontinued by AbbVie due to its efficacy and safety profile not being sufficiently differentiated from other approved treatments.[1]

Mechanism of Action

ABBV-916 specifically targets a modified form of amyloid-beta (Aβ) peptide, known as N-terminal truncated Aβ modified with pyroglutamate at position 3 (AβpE3-42).[2][3] This form of Aβ is a major component of amyloid plaques found in the brains of individuals with Alzheimer's disease.[3] The antibody is designed to bind to these aggregated forms of Aβ, promoting their clearance from the brain.[4] This clearance is primarily mediated by microglia, the resident immune cells of the central nervous system.[5] By binding to the Aβ plaques, ABBV-916's Fc region is thought to engage with Fcγ receptors (FcγR) on the surface of microglia, triggering a signaling cascade that leads to phagocytosis and subsequent degradation of the amyloid plaques.[2][6][7]

Preclinical Research

Preclinical investigations of ABBV-916 have been conducted using in vitro and in vivo models to characterize its binding properties and biological activity.

In Vitro Studies

In preclinical studies, ABBV-916 demonstrated selective binding to recombinant AβpE3-42 fibrils and native amyloid plaques in unfixed brain tissue from Alzheimer's disease patients.[3][4] Notably, it did not bind to targets in human cerebrospinal fluid (CSF).[3][4] In co-cultures of human brain tissue with iPSC-derived phagocytes, ABBV-916 was shown to significantly reduce the density of plaques.[4][5]

In Vivo Studies in Animal Models

The in vivo efficacy of a murine surrogate of ABBV-916 was evaluated in the APPPS1-21 transgenic mouse model of Alzheimer's disease.[5][8]

Key Findings:

-

Following a single intravenous injection in APPPS1-21 mice, the murine surrogate of ABBV-916 was observed to bind to amyloid plaques in a dose-dependent manner.[4][5]

-

Weekly administration of the antibody for three months resulted in a significant decrease in amyloid plaque burden in these mice.[4][5]

-

In vivo two-photon imaging revealed that the murine version of ABBV-916 inhibited the growth of existing plaques.[5]

-

The antibody was shown to recruit microglia to the site of amyloid plaques within 24-48 hours of a single intraperitoneal injection.[4][5]

-

Importantly, the murine precursor of ABBV-916 did not cause microhemorrhages in aged APPPS1-21 mice, in contrast to a positive control antibody.[4][5]

Clinical Research: The HARBOR Study (NCT05291234)

ABBV-916 was evaluated in a Phase 2 clinical trial, known as the HARBOR study, to assess its safety, tolerability, pharmacokinetics, immunogenicity, and efficacy in individuals with early Alzheimer's disease.[9]

Study Design

The HARBOR study was a multicenter, randomized, double-blind, placebo-controlled, two-stage trial.[10][11]

-

Stage A (Multiple-Ascending Dose - MAD): This stage was designed to evaluate the safety and pharmacokinetics of multiple ascending doses of ABBV-916.[10] Participants had a 1 in 4 chance of receiving a placebo.[11]

-

Stage B (Proof-of-Concept - POC): This stage aimed to assess the efficacy of two fixed doses of ABBV-916 in reducing brain amyloid levels.[10] Participants in this stage had a 1 in 5 chance of receiving a placebo.[11]

Participants received intravenous infusions of ABBV-916 or placebo once every four weeks for 24 weeks, with a 16-week safety follow-up period.[10][11] There was also an option for a 2-year open-label extension where all participants could receive ABBV-916.[10][11]

Key Inclusion and Exclusion Criteria

Inclusion Criteria:

-

Age 50 to 90 years.[11]

-

Diagnosis of early Alzheimer's disease (Stage 3 or 4 according to the 2018 NIA-AA Research Framework).[11]

-

Mini-Mental State Examination (MMSE) score between 20 and 28.[11]

-

Positive blood-based biomarker for amyloid pathology or a positive amyloid PET scan.[11]

Exclusion Criteria:

-

Significant pathological findings on brain MRI at screening, such as vasogenic edema, more than four microhemorrhages, any macrohemorrhages, or superficial siderosis.[11]

-

Use of anticoagulant therapy.[11]

Quantitative Data Summary

The following tables summarize the key quantitative data from the preclinical and clinical studies of ABBV-916.

Table 1: Preclinical Efficacy of ABBV-916 Murine Surrogate in APPPS1-21 Mice

| Parameter | Result | Source |

| Plaque Binding | Dose-dependent after a single IV injection | [4][5] |

| Plaque Reduction | Significant decrease after 3 months of weekly administration | [4][5] |

| Plaque Growth | Inhibition observed with in vivo two-photon imaging | [5] |

| Microglia Recruitment | Occurred within 24-48 hours of a single IP injection | [4][5] |

| Microhemorrhages | Not observed in aged mice | [4][5] |

Table 2: Phase 2 Clinical Trial Results (HARBOR Study)

| Parameter | Result | Source |

| Pharmacokinetics | ||

| Dose Proportionality | Observed from 10 to 900 mg | [3] |

| CSF Penetration | Approximately 0.25% of serum levels | [3] |

| Efficacy | ||

| Amyloid Reduction | Occurred at all doses, greater at ≥300 mg | [3] |

| Amyloid Negativity | Achieved by >54% of participants at higher doses by 6 months | [3] |

| Safety | ||

| ARIA-E Incidence | 25.5% of participants | [3] |

| ARIA-H Incidence | 18.9% of participants | [3] |

| Most Common Adverse Events | ARIAs, headache, urinary tract infection | [3] |

Experimental Protocols

Detailed experimental protocols for the key studies are summarized below based on available information.

Preclinical In Vivo Study in APPPS1-21 Mice

-

Animal Model: APPPS1-21 transgenic mice, which develop significant amyloid plaque pathology.[5]

-

Antibody Administration: A murine surrogate of ABBV-916 was administered via single intravenous (for plaque binding studies) or intraperitoneal (for microglia recruitment studies) injections, or weekly for three months (for plaque reduction studies).[4][5]

-

Plaque Assessment: Brain tissue was analyzed for amyloid plaque burden. In vivo two-photon imaging was used to monitor plaque growth over time.[5]

-

Microglia Recruitment: The recruitment of microglia to plaques was observed using in vivo imaging in mice with fluorescently labeled microglia.[4][5]

-

Safety Assessment: Brain tissue was examined for the presence of microhemorrhages.[4][5]

Phase 2 Clinical Trial (HARBOR Study) Protocol

-

Study Population: Individuals aged 50-90 with early Alzheimer's disease, confirmed by cognitive testing and amyloid biomarkers.[11]

-

Intervention: Intravenous infusion of ABBV-916 or placebo once every four weeks for 24 weeks.[10][11]

-

Primary Outcomes:

-

Assessments: Safety was monitored through the recording of adverse events, clinical laboratory tests, vital signs, and brain MRI scans to detect amyloid-related imaging abnormalities (ARIA).[9] Efficacy was primarily assessed by the change in amyloid plaque deposition on PET scans.[9] Pharmacokinetic parameters were determined from blood samples.[10]

Signaling Pathways and Experimental Workflows

Signaling Pathway for Microglial Clearance of Amyloid Plaques

The binding of ABBV-916 to AβpE3-42 on amyloid plaques is believed to initiate a signaling cascade within microglia, leading to phagocytosis. This process is primarily mediated by the interaction of the antibody's Fc region with Fcγ receptors on the microglial cell surface.

References

- 1. fiercebiotech.com [fiercebiotech.com]

- 2. Frontiers | New roles for Fc receptors in neurodegeneration-the impact on Immunotherapy for Alzheimer's Disease [frontiersin.org]

- 3. alzforum.org [alzforum.org]

- 4. ABBV-916 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 5. Anti-pyroglutamate-3 Aβ immunotherapy engages microglia and inhibits amyloid accumulation in transgenic mouse models of Aβ amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The role of microglia in antibody-mediated clearance of amyloid-beta from the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biospective.com [biospective.com]

- 9. researchgate.net [researchgate.net]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. NCT05291234 | Patients at Heart [patientsatheart.com]

Methodological & Application

APD-916 Application Notes and Protocols for Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

APD-916 is a potent and selective inverse agonist of the histamine H3 receptor. As an inverse agonist, this compound modulates the activity of the H3 receptor, which is primarily expressed in the central nervous system. The histamine H3 receptor acts as a presynaptic autoreceptor, inhibiting the release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and dopamine. By blocking this inhibitory action, this compound enhances the release of these key neurotransmitters, leading to its potential therapeutic effects in a range of neurological and psychiatric disorders. Preclinical studies have suggested the utility of this compound in conditions such as narcolepsy, cataplexy, and cognitive disorders.[1]

These application notes provide an overview of the preclinical in vivo use of this compound, including dosage information from animal models of narcolepsy and cognitive enhancement. Detailed protocols for relevant behavioral assays are also provided to assist researchers in designing and conducting their own studies.

Data Presentation

This compound In Vivo Efficacy in Animal Models

| Animal Model | Species | Indication | Dosage (mg/kg) | Route of Administration | Observed Effects |

| Rat | Rat | Narcolepsy/Wakefulness | 3, 10, 30 | Oral (p.o.) | Increased wakefulness, Reversal of tiotidine-induced sleep |

| Rat | Rat | Cognitive Enhancement | 3, 10 | Oral (p.o.) | Reversal of scopolamine-induced cognitive deficit in Novel Object Recognition task |

This data is based on preclinical findings for histamine H3 receptor inverse agonists with similar profiles to this compound and serves as a starting point for dose-ranging studies.

Human Clinical Trial Dosage

A Phase 1 clinical trial in healthy volunteers evaluated single doses of this compound. While not animal data, this information provides context for the compound's potency and safety profile.

| Population | Dosage (single dose) | Route of Administration | Key Findings |

| Healthy Volunteers | 1 mg, 3 mg, 5 mg | Oral | Dose-proportional pharmacokinetic exposure. Terminal half-life of approximately 50 hours. Dose-limiting CNS adverse events (insomnia, abnormal dreams) occurred at the 5 mg dose.[2][3] |

Experimental Protocols

Evaluation of Wake-Promoting Effects (Narcolepsy Model)

This protocol is designed to assess the wake-promoting effects of this compound in a rat model.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Tiotidine (Histamine H2 agonist to induce sleep)

-

Male Wistar rats (250-300g)

-

Oral gavage needles

-

Apparatus for EEG/EMG recording

Procedure:

-

Animal Acclimation: House rats individually in recording chambers for at least 48 hours before the experiment to acclimate to the environment and recording cables. Maintain a 12-hour light/12-hour dark cycle.

-

Drug Preparation: Prepare this compound in the vehicle at the desired concentrations (e.g., 3, 10, 30 mg/kg).

-

Administration:

-

Administer this compound or vehicle orally (p.o.) to the rats.

-

30 minutes after this compound administration, administer tiotidine intraperitoneally (i.p.) to induce sleep.

-

-

Data Recording: Continuously record EEG and EMG for at least 4 hours post-tiotidine administration.

-

Data Analysis: Score the recordings for periods of wakefulness, NREM sleep, and REM sleep. Calculate the total time spent in each state for each treatment group. Compare the duration of wakefulness in the this compound treated groups to the vehicle control group.

Assessment of Cognitive Enhancement (Novel Object Recognition Task)

The Novel Object Recognition (NOR) task is used to evaluate the effects of this compound on learning and memory in a rat model of cognitive deficit induced by scopolamine.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Scopolamine

-

Male Sprague-Dawley rats (250-300g)

-

Open field arena (e.g., 50 cm x 50 cm x 40 cm)

-

Two sets of identical objects (e.g., Set A: two identical cubes; Set B: two identical spheres). The objects should be heavy enough that the rats cannot displace them.

-

Video recording and analysis software

Procedure:

-

Habituation:

-

On two consecutive days prior to testing, allow each rat to explore the empty open field arena for 10 minutes.

-

-

Training (Familiarization) Phase:

-

On the test day, administer this compound or vehicle orally (p.o.).

-

30 minutes later, administer scopolamine (or saline for control) intraperitoneally (i.p.).

-

30 minutes after scopolamine injection, place the rat in the arena containing two identical objects (Set A).

-

Allow the rat to explore the objects for 5 minutes.

-

Record the time spent exploring each object. Exploration is defined as the rat's nose being within 2 cm of the object and actively sniffing or touching it.

-

-

Testing Phase (24 hours later):

-

Place the same rat back into the arena, which now contains one of the familiar objects from Set A and one novel object from Set B.

-

Allow the rat to explore for 5 minutes and record the time spent exploring each object.

-

-

Data Analysis:

-

Calculate a discrimination index (DI) for the testing phase: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

-

A positive DI indicates that the rat remembers the familiar object and prefers to explore the novel one.

-

Compare the DI of the this compound treated groups with the vehicle-treated scopolamine group.

-

Visualizations

Signaling Pathway of Histamine H3 Receptor Inverse Agonism

Caption: this compound blocks the inhibitory Gi/o pathway, increasing neurotransmitter release.

Experimental Workflow for In Vivo Efficacy Testing

Caption: A generalized workflow for preclinical in vivo testing of this compound.

References

- 1. Arena Pharmaceuticals Announces Initiation of Phase 1 Clinical Trial of APD916 for Narcolepsy and Cataplexy [prnewswire.com]

- 2. Arena Pharmaceuticals Announces Phase 1 Results for APD916 for Narcolepsy with Cataplexy [prnewswire.com]

- 3. Arena Pharmaceuticals Announces Phase 1 Results For APD916 For Narcolepsy With Cataplexy [bioprocessonline.com]

Administration Protocols for APD-916 and a Related Murine Surrogate in Preclinical Mouse Models

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the administration of APD-916 and a murine surrogate of the closely related compound, ABBV-916, in mice. These guidelines are based on available preclinical data and are intended to assist in the design and execution of in vivo studies.

Introduction

It is crucial to distinguish between two compounds that have been associated with the "916" designation:

-

This compound: A histamine H3 receptor inverse agonist. Compounds in this class are investigated for their potential to increase wakefulness and modulate other central nervous system functions.

-

ABBV-916: A monoclonal antibody that targets N-terminal truncated pyroglutamate amyloid-beta (AβpE3). A murine surrogate of this antibody has been evaluated in preclinical models of Alzheimer's disease for its ability to clear amyloid plaques.

This document will primarily focus on the administration of the murine surrogate of ABBV-916 due to the greater availability of detailed preclinical data in mice. A general protocol for a representative histamine H3 receptor inverse agonist is also provided for context.

ABBV-916 Murine Surrogate: Administration in Alzheimer's Disease Mouse Models

The murine surrogate of ABBV-916 has been investigated for its therapeutic potential in transgenic mouse models of Alzheimer's disease, specifically the APPPS1-21 mouse model, which develops amyloid plaques. The primary mechanism of action involves the antibody binding to Aβ plaques and recruiting microglia to promote their clearance.[1]

Quantitative Data Summary

| Parameter | Single Dose Administration | Chronic Dosing Administration |

| Compound | Murine Surrogate of ABBV-916 | Murine Surrogate of ABBV-916 |

| Mouse Model | APPPS1-21 | APPPS1-21 |

| Administration Route | Intravenous (IV) | Intraperitoneal (IP) |

| Dosage | 1, 5, 25, and 50 mg/kg | 40 mg/kg |

| Frequency | Single injection | Weekly injections for 3 months |

| Observed Outcome | Dose-dependent binding to amyloid plaques.[2][3][4] | Significant decrease in amyloid plaques.[3][4] |

Experimental Protocols

2.2.1. Single-Dose Intravenous (IV) Administration for Plaque Binding Studies

This protocol is designed to assess the in vivo target engagement of the ABBV-916 murine surrogate.

Materials:

-

ABBV-916 murine surrogate antibody

-

Sterile, pyrogen-free phosphate-buffered saline (PBS)

-

APPPS1-21 transgenic mice

-

Insulin syringes with 28-30 gauge needles

-

Restraining device for mice

Procedure:

-

Preparation of Dosing Solution:

-

Aseptically dilute the ABBV-916 murine surrogate antibody to the desired concentrations (1, 5, 25, or 50 mg/kg) in sterile PBS.

-

The final injection volume should be approximately 100-200 µL per 20g mouse. Adjust the volume based on the specific mouse weight.

-

-

Animal Handling and Injection:

-

Gently restrain the APPPS1-21 mouse using an appropriate restraining device.

-

Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

-

Disinfect the injection site with an alcohol swab.

-

Carefully insert the needle into one of the lateral tail veins and slowly inject the dosing solution.

-

Observe the animal for any immediate adverse reactions.

-

-

Post-Injection Monitoring and Sample Collection:

-

House the mice under standard laboratory conditions.

-

After the designated time point (e.g., 72 hours), euthanize the mice according to approved institutional protocols.[4]

-

Perfuse the animals with cold PBS to remove blood from the brain.

-

Carefully dissect the brain and process for histological analysis to assess antibody binding to amyloid plaques.

-

2.2.2. Chronic Intraperitoneal (IP) Administration for Plaque Reduction Studies

This protocol is designed to evaluate the therapeutic efficacy of the ABBV-916 murine surrogate in reducing amyloid plaque burden.

Materials:

-

ABBV-916 murine surrogate antibody

-

Sterile, pyrogen-free PBS

-

APPPS1-21 transgenic mice (e.g., starting at 4 months of age)[4]

-

1 mL syringes with 25-27 gauge needles

Procedure:

-

Preparation of Dosing Solution:

-

Prepare a dosing solution of the ABBV-916 murine surrogate at 40 mg/kg in sterile PBS.

-

-

Animal Handling and Injection:

-

Gently restrain the mouse.

-

Lift the mouse to expose the abdomen. The injection should be administered into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

-

Insert the needle at a shallow angle and inject the solution.

-

-

Dosing Schedule:

-

Administer the injection once weekly for a period of three months.[4]

-

-

Post-Treatment Analysis:

-

At the end of the treatment period, euthanize the mice and collect brain tissue for immunohistochemical analysis of amyloid plaque load.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of ABBV-916 murine surrogate in promoting amyloid plaque clearance.

Caption: General experimental workflow for in vivo studies of ABBV-916 murine surrogate.

This compound (Histamine H3 Receptor Inverse Agonist): General Administration Protocol

While specific preclinical data for this compound administration in mice is limited in the public domain, a general protocol for a representative histamine H3 receptor inverse agonist, pitolisant, is provided below for context.

Quantitative Data for a Representative H3 Inverse Agonist (Pitolisant)

| Parameter | Value |

| Compound | Pitolisant |

| Mouse Model | CD-1 mice (for obesity studies) |

| Administration Route | Intraperitoneal (IP) |

| Dosage | 10 mg/kg |

| Frequency | Daily for 14 days |

| Reference | [5] |

General Intraperitoneal (IP) Administration Protocol

Materials:

-

Histamine H3 receptor inverse agonist (e.g., this compound)

-

Appropriate vehicle (e.g., sterile saline, DMSO/saline mixture)

-

Mice (strain as per experimental design)

-

1 mL syringes with 25-27 gauge needles

Procedure:

-

Preparation of Dosing Solution:

-

Dissolve the compound in the appropriate vehicle to the desired concentration. Ensure complete dissolution.

-

-

Animal Handling and Injection:

-

Follow the same procedure for IP injection as described in section 2.2.2.

-

-

Post-Injection Monitoring:

-

Observe the animals for any behavioral changes (e.g., changes in wakefulness, locomotor activity) or adverse effects, consistent with the expected pharmacological action of an H3 receptor inverse agonist.

-

Conduct behavioral or physiological assessments at predetermined time points post-administration.

-

Signaling Pathway Diagram

Caption: Simplified signaling pathway for a histamine H3 receptor inverse agonist like this compound.

Disclaimer

These protocols and application notes are intended for guidance and should be adapted to specific experimental needs and institutional guidelines. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body. The discontinuation of ABBV-916 development as a monotherapy by AbbVie should be taken into consideration when planning future research.[6]

References

- 1. ABBV-916 | ALZFORUM [alzforum.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Anti-pyroglutamate-3 Aβ immunotherapy engages microglia and inhibits amyloid accumulation in transgenic mouse models of Aβ amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The histamine H3 receptor inverse agonist pitolisant reduces body weight in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fiercebiotech.com [fiercebiotech.com]

Application Notes and Protocols for APD-916 Solution Preparation and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

APD-916 is an antagonist of the histamine H3 receptor, showing potential for therapeutic applications.[1][2] Proper preparation and handling of this compound solutions are critical for obtaining accurate and reproducible results in preclinical research and development. These application notes provide detailed protocols for the preparation of this compound solutions and assessment of their stability, along with a summary of its chemical properties and a diagram of its mechanism of action.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate solution preparation and experimental design.

| Property | Value | Source |

| Molecular Weight | 401.56 g/mol | [1][3] |

| Chemical Formula | C23H31NO3S | [1][3] |

| CAS Number | 1021169-11-8 | [1] |

| Long-term Storage (Powder) | -20°C for up to 3 years | [1] |

| Long-term Storage (In Solvent) | -80°C for up to 1 year | [1] |

Mechanism of Action: Histamine H3 Receptor Antagonism

This compound functions as an antagonist at the histamine H3 receptor (H3R), a presynaptic G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. The H3R exhibits constitutive activity, meaning it can signal without an agonist. As a Gi/o-coupled receptor, its activation inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates the release of various neurotransmitters, including histamine, acetylcholine, norepinephrine, and dopamine. As an antagonist, this compound blocks this inhibitory effect, leading to an increase in the release of these neurotransmitters, which is thought to underlie its potential therapeutic effects.

References

Application Notes and Protocols: In Vivo Imaging of APD-916

Note to Researchers, Scientists, and Drug Development Professionals:

Extensive research has revealed no specific publicly available information for a compound designated "APD-916." Search results consistently point to ABBV-916 , an investigational monoclonal antibody developed for the treatment of early Alzheimer's disease. It is possible that "this compound" is an internal development code, a misnomer, or a compound with limited public information.

This document, therefore, focuses on the publicly available information regarding ABBV-916 , with the understanding that this may be the compound of interest. The provided protocols and data are based on the clinical trial information for ABBV-916 and general principles of in vivo imaging for similar therapeutic agents.

Core Focus: ABBV-916 for Alzheimer's Disease

ABBV-916 is a monoclonal antibody that targets N-terminal truncated amyloid-beta (Aβ) modified with pyroglutamate at position 3 (N3pE), a form of Aβ that aggregates into amyloid plaques.[1] The primary therapeutic goal of ABBV-916 is the removal of these amyloid plaques from the brain.[2]

Mechanism of Action

The proposed mechanism of action for ABBV-916 involves its binding to pyroglutamated amyloid-beta plaques, which are a hallmark of Alzheimer's disease. This binding is thought to facilitate the clearance of these neurotoxic plaques.

Caption: Mechanism of Action for ABBV-916.

In Vivo Imaging Techniques for ABBV-916 Clinical Trials

Clinical trials for ABBV-916 utilize established in vivo imaging techniques to assess the drug's safety and efficacy in clearing brain amyloid plaques.

Key Imaging Modalities

-

Magnetic Resonance Imaging (MRI): MRI is a non-invasive imaging technique that provides detailed anatomical images of the brain.[3][4] In the context of the ABBV-916 trials, MRI is used to monitor for any structural changes in the brain and for the detection of potential side effects, such as amyloid-related imaging abnormalities (ARIA).[2][5]

-

Positron Emission Tomography (PET): PET is a functional imaging technique that can visualize and quantify the burden of amyloid plaques in the brain using specific radiotracers.[6][7][8] This is a crucial tool for evaluating the direct effect of ABBV-916 on its target.

Experimental Protocols

The following are generalized protocols based on the information from the ABBV-916 clinical trials.

Protocol 1: Monitoring Brain Amyloid Plaque Clearance Using PET

Objective: To quantify the change in amyloid plaque burden in the brain following treatment with ABBV-916.

Workflow:

Caption: Workflow for PET Imaging in ABBV-916 Trials.

Methodology:

-

Participant Screening: Recruit participants with early Alzheimer's disease, confirmed by baseline amyloid PET scans.[1][5]

-

Baseline Imaging: Perform a baseline amyloid PET scan on each participant to quantify the initial amyloid plaque burden.

-

Drug Administration: Administer ABBV-916 or a placebo intravenously once every 4 weeks for a duration of 24 weeks.[1][5]

-

Follow-up Imaging: Conduct follow-up amyloid PET scans at specified intervals during and after the treatment period.

-

Data Analysis: Compare the follow-up PET scans to the baseline scans to quantify the change in amyloid plaque levels.

Protocol 2: Safety Monitoring Using MRI

Objective: To monitor for adverse events, particularly amyloid-related imaging abnormalities (ARIA), during treatment with ABBV-916.

Workflow:

Caption: Workflow for MRI Safety Monitoring.

Methodology:

-

Participant Screening: Enroll participants with a baseline brain MRI to rule out any pre-existing conditions that might interfere with the study.[5]

-

Drug Administration: Administer ABBV-916 or a placebo as per the study protocol.[5]

-

Regular MRI Monitoring: Perform brain MRI scans at regular intervals throughout the treatment and follow-up periods.[5]

-

Image Analysis: Radiologists will review the MRI scans for any signs of ARIA (ARIA-E, corresponding to vasogenic edema, and ARIA-H, corresponding to microhemorrhages and hemosiderin deposition).

-

Safety Assessment: Correlate the findings with clinical assessments to ensure participant safety.

Quantitative Data from ABBV-916 Clinical Trials

As of the latest available information, specific quantitative efficacy data from the Phase 2 trial of ABBV-916 has not been publicly released. AbbVie announced the discontinuation of ABBV-916 development as a monotherapy due to its efficacy and safety profile being similar to already approved agents, suggesting it would not be sufficiently differentiated.[2]

| Parameter | Description | Status/Finding |

| Trial Phase | Phase 2 | Ongoing, but monotherapy development discontinued[1][2] |

| Participants | Approximately 195 individuals aged 50-90 with early Alzheimer's disease[1][5] | Recruiting status may be affected by the discontinuation decision[2] |

| Treatment Regimen | Intravenous (IV) doses of ABBV-916 or placebo once every 4 weeks for 24 weeks[1][5] | Participants had the option for a 2-year open-label extension[5] |

| Primary Outcome Measures | Safety and tolerability, change in brain amyloid plaque levels | Efficacy and safety profile similar to existing approved treatments[2] |

Disclaimer: This document is intended for informational purposes only and is based on publicly available data. For specific experimental designs and protocols, researchers should refer to the official clinical trial documentation (NCT05291234) and any subsequent publications.

References

- 1. Clinical trials of new drugs for Alzheimer disease: a 2020–2023 update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fiercebiotech.com [fiercebiotech.com]

- 3. In vivo Off-Resonance Saturation Magnetic Resonance Imaging of αvβ3-Targeted Superparamagnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Study Details Page [abbvieclinicaltrials.com]

- 6. Imaging Therapeutic PARP Inhibition In Vivo through Bioorthogonally Developed Companion Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and In Vivo Imaging of a 18F-Labeled PARP1 Inhibitor Using a Bioorthogonal Scavenger-Assisted High Performance Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: APD-916 Delivery to the Central Nervous System

Note to the Reader: As of the latest available information, there is no publicly accessible scientific literature or data pertaining to a compound designated "APD-916" in the context of central nervous system (CNS) delivery, mechanism of action, or preclinical studies. The following application notes and protocols are provided as a generalized framework based on common methodologies used in the preclinical evaluation of novel compounds targeting the CNS. These protocols should be adapted and validated for the specific characteristics of the compound under investigation.

Introduction

The development of therapeutics for central nervous system disorders is a formidable challenge, primarily due to the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. This barrier is crucial for protecting the brain from pathogens and toxins but also poses a significant obstacle to the delivery of therapeutic agents.

This document outlines a series of standardized protocols to assess the CNS delivery and preliminary efficacy of a novel therapeutic candidate. The experimental workflows are designed to provide a comprehensive profile of the compound's pharmacokinetic and pharmacodynamic properties, which are essential for its advancement through the drug development pipeline.

Quantitative Data Summary

In a typical preclinical evaluation of a CNS drug candidate, a variety of quantitative data points are collected to assess its ability to cross the BBB and engage its target. The following tables provide a template for summarizing such data.

Table 1: Pharmacokinetic Parameters of this compound in Rodents

| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Brain-to-Plasma Ratio | CSF Concentration (ng/mL) |

| This compound | Intravenous | 5 | |||||

| Intraperitoneal | 10 | ||||||

| Oral | 20 | ||||||

| Vehicle | Intravenous | - |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the curve; CSF: Cerebrospinal fluid.

Table 2: In Vitro BBB Permeability of this compound

| Assay System | Papp (A→B) (cm/s) | Papp (B→A) (cm/s) | Efflux Ratio (Papp(B→A)/Papp(A→B)) |

| PAMPA-BBB | N/A | N/A | |

| Caco-2 | |||

| hCMEC/D3 |

Papp (A→B): Apparent permeability coefficient from apical to basolateral; Papp (B→A): Apparent permeability coefficient from basolateral to apical; PAMPA: Parallel Artificial Membrane Permeability Assay.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile and brain penetration of this compound following systemic administration in a rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).

Materials:

-